3,5-Bis(methylamino)phenol
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Overview
Description
3,5-Bis(methylamino)phenol is an organic compound characterized by the presence of two methylamino groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(methylamino)phenol typically involves the methylation of 3,5-diaminophenol. One common method includes the reaction of 3,5-diaminophenol with formaldehyde and formic acid under controlled conditions to introduce the methyl groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated phenols and other substituted phenolic compounds.
Scientific Research Applications
3,5-Bis(methylamino)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 3,5-Bis(methylamino)phenol involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit oxidative enzymes, leading to reduced oxidative stress in cells .
Comparison with Similar Compounds
3,5-Diaminophenol: Lacks the methyl groups, leading to different chemical properties.
3,5-Dimethylphenol: Lacks the amino groups, resulting in different reactivity.
4-Methylaminophenol: Similar structure but with different substitution pattern.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3,5-bis(methylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-9-6-3-7(10-2)5-8(11)4-6/h3-5,9-11H,1-2H3 |
InChI Key |
CCLAZYZECZLTBK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC(=C1)O)NC |
Origin of Product |
United States |
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